molecular formula C13H14ClNO2 B4959706 (Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one

(Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one

Cat. No.: B4959706
M. Wt: 251.71 g/mol
InChI Key: QXCWEIUQNDJEBM-WAYWQWQTSA-N
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Description

(Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one is an organic compound characterized by the presence of a 4-chlorophenyl group, a morpholine ring, and a prop-2-en-1-one moiety

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-6H,7-10H2/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCWEIUQNDJEBM-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C\C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine and an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific receptors or enzymes, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylacetic acid
  • 4-chlorobenzaldehyde
  • 4-chlorophenylhydrazine

Uniqueness

What sets (Z)-1-(4-chlorophenyl)-3-morpholin-4-ylprop-2-en-1-one apart from similar compounds is its combination of a 4-chlorophenyl group with a morpholine ring and a prop-2-en-1-one moiety. This unique structure provides distinct chemical and biological properties, making it valuable in various applications.

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